2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline
Overview
Description
Preparation Methods
The synthesis of 2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline involves several steps. Industrial production methods typically involve large-scale reactions in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the dithio group to thiols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline involves its interaction with specific molecular targets. The dithio group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline can be compared with other similar compounds, such as:
2-[(2-Amino-5-methylphenyl)dithio]-4-ethylaniline: This compound has a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
2-[(2-Amino-5-ethylphenyl)dithio]-4-methylaniline: Here, the ethyl group is replaced with a methyl group on the aniline ring, which can affect its biological activity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties .
Properties
IUPAC Name |
2-[(2-amino-5-ethylphenyl)disulfanyl]-4-ethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S2/c1-3-11-5-7-13(17)15(9-11)19-20-16-10-12(4-2)6-8-14(16)18/h5-10H,3-4,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCMDXQRKZBZFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)CC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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